![molecular formula C12H16N4O B14944266 1-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1H-tetrazole](/img/structure/B14944266.png)
1-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-ISOPROPYL-4-METHOXY-2-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with a tetraazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ISOPROPYL-4-METHOXY-2-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, which undergo a series of reactions such as nitration, reduction, and cyclization to form the tetraazole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-ISOPROPYL-4-METHOXY-2-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-ISOPROPYL-4-METHOXY-2-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-ISOPROPYL-4-METHOXY-2-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]piperidine
- 1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-phenylpiperazine
- 1-{1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3-piperidinyl}-N-methylmethanamine hydrochloride
Uniqueness
Compared to similar compounds, 1-(5-ISOPROPYL-4-METHOXY-2-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE stands out due to its unique tetraazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N4O |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)tetrazole |
InChI |
InChI=1S/C12H16N4O/c1-8(2)10-6-11(16-7-13-14-15-16)9(3)5-12(10)17-4/h5-8H,1-4H3 |
Clave InChI |
MTGPGGVIPPZHSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N2C=NN=N2)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)
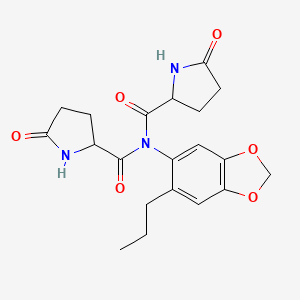
![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)

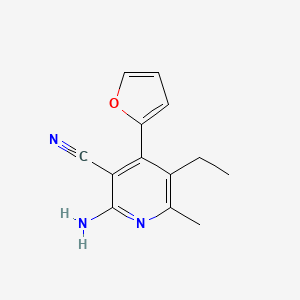
![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)
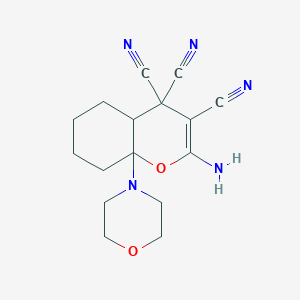
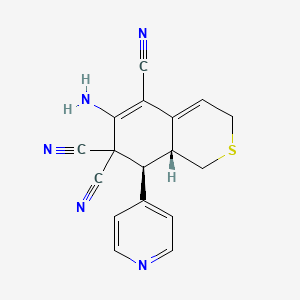
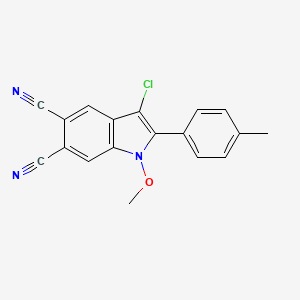
![7-(2,4-difluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14944234.png)

![2-(4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B14944255.png)
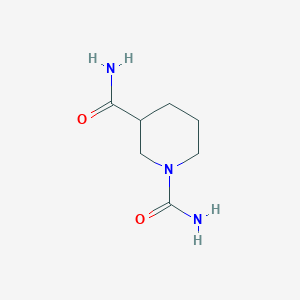
![2-[{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}(methyl)amino]ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14944273.png)
